An In-depth Technical Guide to Cyclopropyl-Substituted Imidazoles: A Focus on 5-Cyclopropyl-1H-imidazole
An In-depth Technical Guide to Cyclopropyl-Substituted Imidazoles: A Focus on 5-Cyclopropyl-1H-imidazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "1H-Imidazole, 5-(cyclopropylsulfonyl)-" is not readily found in publicly available chemical databases. Therefore, this guide will focus on the closely related and well-documented compound, 5-Cyclopropyl-1H-imidazole (CAS Number: 89830-98-8) . This molecule serves as a pertinent and illustrative example for understanding the chemical structure, properties, and synthetic considerations of cyclopropyl-substituted imidazole scaffolds, which are of significant interest in medicinal chemistry.
Introduction: The Significance of the Imidazole and Cyclopropyl Moieties in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups contribute to its versatility in modulating biological targets.[1] The incorporation of a cyclopropyl group is another widely used strategy in drug design. This small, strained carbocycle can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] The combination of these two moieties in compounds like 5-cyclopropyl-1H-imidazole presents a compelling starting point for the development of novel therapeutics.
Chemical Structure and Identification
The chemical structure of 5-cyclopropyl-1H-imidazole consists of a five-membered imidazole ring substituted with a cyclopropyl group at the 5-position. The tautomeric nature of the imidazole ring means that the hydrogen atom can reside on either nitrogen, leading to the synonym 4-cyclopropyl-1H-imidazole.[4]
CAS Number: 89830-98-8[4]
Molecular Formula: C₆H₈N₂[4]
SMILES: C1(C2CC2)=CN=CN1[4]
InChI: InChI=1S/C6H8N2/c1-2-6(1)5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)
To visually represent the molecular architecture, the following diagram illustrates the connectivity of atoms in 5-cyclopropyl-1H-imidazole.
Caption: Chemical structure of 5-cyclopropyl-1H-imidazole.
Physicochemical and Computational Properties
A summary of the key physicochemical and computational properties of 5-cyclopropyl-1H-imidazole is provided in the table below. These parameters are crucial for assessing the druglikeness and potential pharmacokinetic behavior of the compound.
| Property | Value | Source |
| Molecular Weight | 108.14 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |
| LogP (octanol-water partition coefficient) | 1.2871 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis Strategies
The synthesis of substituted imidazoles can be achieved through various established methods.[5][6] A common and versatile approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[5] For the synthesis of 5-cyclopropyl-1H-imidazole, a plausible synthetic route could involve the reaction of a cyclopropyl-substituted dicarbonyl precursor with an appropriate aldehyde and an ammonia source.
A potential synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of 5-cyclopropyl-1H-imidazole.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-cyclopropyl-1H-imidazole, based on general imidazole synthesis methodologies.
Objective: To synthesize 5-cyclopropyl-1H-imidazole.
Materials:
-
Cyclopropyl glyoxal (or a suitable precursor)
-
Formaldehyde (or a suitable equivalent)
-
Ammonium acetate
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropyl glyoxal (1.0 eq) and ammonium acetate (3.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add formaldehyde (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
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Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield 5-cyclopropyl-1H-imidazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Research and Drug Development
The 5-cyclopropyl-1H-imidazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The imidazole core is known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The addition of the cyclopropyl group can further enhance these activities and improve the overall drug-like properties of the resulting compounds.[3] Researchers can utilize 5-cyclopropyl-1H-imidazole as a starting material for further functionalization, exploring its potential in various therapeutic areas.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-cyclopropyl-1H-imidazole. Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While direct information on "1H-Imidazole, 5-(cyclopropylsulfonyl)-" is scarce, the detailed examination of the representative molecule, 5-cyclopropyl-1H-imidazole, provides valuable insights for researchers and drug development professionals. The combination of the versatile imidazole scaffold and the beneficial properties of the cyclopropyl group makes this class of compounds a promising area for further investigation in the quest for novel and effective therapeutics.
References
-
International Journal of Pharmaceutical Sciences and Research. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]
-
Imidazoles database. Synthesis and properties of Imidazoles. [Link]
-
PubChem. 1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride. [Link]
-
PMC. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
Hilaris. Synthesis of Bioactive Imidazoles: A Review. [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
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